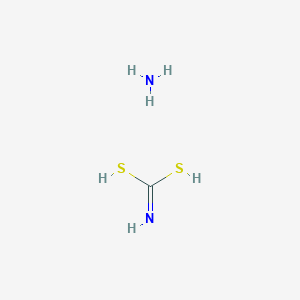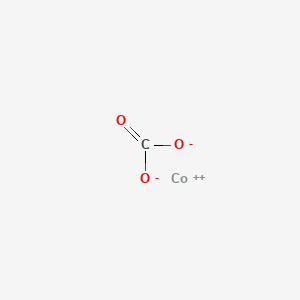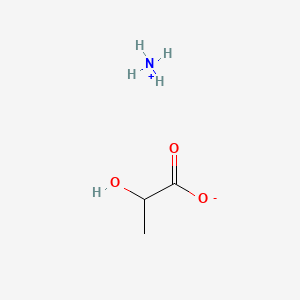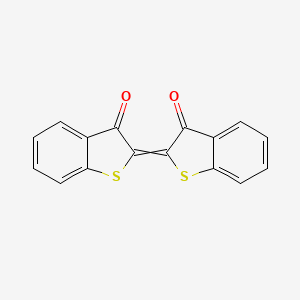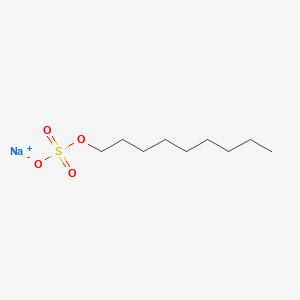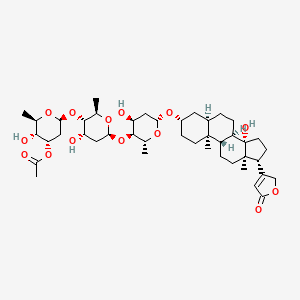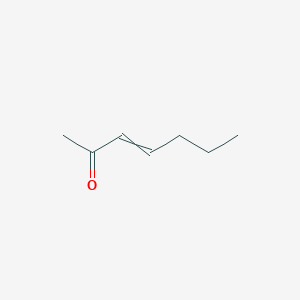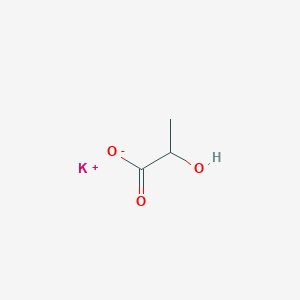
potassium;2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-hydroxypropanoate, also known as potassium lactate, is a potassium salt of lactic acid. It is commonly used in the food industry as a preservative and acidity regulator. The compound has the molecular formula C3H5KO3 and a molecular weight of 128.17 g/mol . It is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-hydroxypropanoate can be synthesized by neutralizing lactic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then concentrated and purified .
Industrial Production Methods: In industrial settings, the production of potassium 2-hydroxypropanoate involves the large-scale neutralization of lactic acid with potassium hydroxide. The process is optimized to ensure high yield and purity. The final product is often available as a concentrated aqueous solution .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce pyruvate.
Reduction: It can be reduced to produce propylene glycol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Pyruvate
Reduction: Propylene glycol
Substitution: Depending on the substituent, various derivatives of lactic acid.
Scientific Research Applications
Potassium 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a buffer and nutrient in cell culture media.
Medicine: It is used in intravenous solutions to correct electrolyte imbalances.
Industry: It is used as a preservative and acidity regulator in food products
Mechanism of Action
The mechanism of action of potassium 2-hydroxypropanoate involves its dissociation into potassium ions and lactate ions in aqueous environments. The lactate ions can participate in metabolic pathways, such as gluconeogenesis, where they are converted into glucose in the liver. The potassium ions help maintain electrolyte balance and proper cellular function .
Comparison with Similar Compounds
- Sodium 2-hydroxypropanoate (Sodium lactate)
- Calcium 2-hydroxypropanoate (Calcium lactate)
- Magnesium 2-hydroxypropanoate (Magnesium lactate)
Comparison:
- Sodium 2-hydroxypropanoate: Similar in function but contains sodium instead of potassium. It is also used as a preservative and acidity regulator.
- Calcium 2-hydroxypropanoate: Contains calcium and is often used as a calcium supplement in addition to its preservative properties.
- Magnesium 2-hydroxypropanoate: Contains magnesium and is used for its nutritional benefits as well as its preservative properties .
Potassium 2-hydroxypropanoate is unique due to its potassium content, which makes it particularly useful in applications where potassium supplementation is desired.
Properties
IUPAC Name |
potassium;2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLMBHDXVLRIX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)[O-])O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
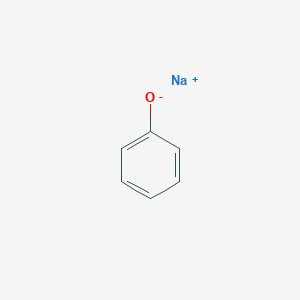
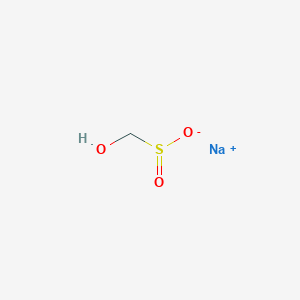
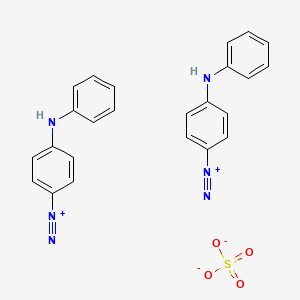
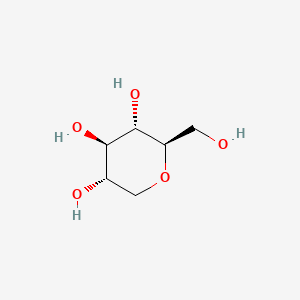

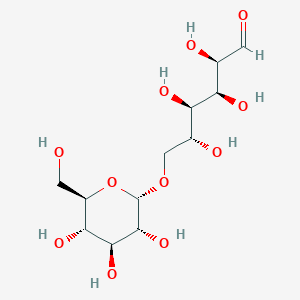
![N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7820620.png)
